4-bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-6(2)4-12-9(13)8-3-7(10)5-11-8/h3,5-6,11H,4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRXIUBULMRPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CN1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221714 | |
| Record name | 4-Bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900019-46-7 | |
| Record name | 4-Bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900019-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
- Electrophilic bromination agents : Bromine (Br₂) or N-bromosuccinimide (NBS) are employed, with NBS preferred for its milder reaction conditions and reduced side-product formation.
- Solvents : Dichloromethane (DCM) or acetic acid, chosen for their ability to dissolve both the pyrrole substrate and brominating agent.
- Temperature : Reactions are typically conducted at 0–25°C to minimize over-bromination or ring degradation.
- Ethyl pyrrole-2-carboxylate (10 mmol) is dissolved in DCM (30 mL).
- NBS (10.5 mmol) is added portion-wise at 0°C under nitrogen.
- The mixture is stirred at room temperature for 6 hours, yielding ethyl 4-bromo-1H-pyrrole-2-carboxylate as a pale-yellow solid (85–92% yield).
Key Consideration : The ester group at position 2 ensures regioselective bromination at position 4, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Hydrolysis of the Ester to Carboxylic Acid
The brominated ester intermediate is hydrolyzed to 4-bromo-1H-pyrrole-2-carboxylic acid, a critical precursor for amide formation.
Hydrolysis Methods
- Alkaline hydrolysis : Lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water at room temperature achieves near-quantitative conversion.
- Acid-catalyzed hydrolysis : Less common due to potential decomposition of the acid-sensitive bromopyrrole core.
- Ethyl 4-bromo-1H-pyrrole-2-carboxylate (5 mmol) is suspended in THF (15 mL).
- LiOH (10 mmol) in water (5 mL) is added, and the mixture is stirred for 3.5 hours.
- The solvent is evaporated, and the residue is acidified with HCl to precipitate 4-bromo-1H-pyrrole-2-carboxylic acid (94% yield).
Amide Coupling with Isobutylamine
The final step involves coupling the carboxylic acid with isobutylamine (2-methylpropylamine) to form the target carboxamide. This is achieved via activation of the carboxylic acid followed by nucleophilic attack by the amine.
Activation and Coupling Strategies
- Carbodiimide-based coupling : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) or dichloromethane.
- Acid chloride route : Thionyl chloride (SOCl₂) converts the acid to its chloride, which reacts directly with isobutylamine.
- 4-Bromo-1H-pyrrole-2-carboxylic acid (3 mmol) is dissolved in DMF (10 mL).
- EDC·HCl (3.3 mmol), HOBt (3.3 mmol), and N,N-diisopropylethylamine (DIPEA, 6 mmol) are added at 0°C.
- Isobutylamine (3.3 mmol) is introduced, and the mixture is stirred at room temperature for 18–24 hours.
- The product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding this compound (78–85% yield).
Comparative Efficiency :
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| EDC/HOBt | 78–85 | >95% | 18–24 |
| Acid chloride | 65–72 | 90–93% | 4–6 |
The EDC/HOBt method is favored for its reproducibility and compatibility with sensitive substrates.
Alternative Methods: Direct Bromination of Pre-Formed Amides
An alternative approach involves brominating N-(2-methylpropyl)pyrrole-2-carboxamide after amide formation. This route is less common due to challenges in controlling regioselectivity.
Bromination Conditions
- Reagents : Bromine in acetic acid or NBS in carbon tetrachloride.
- Challenges : The electron-donating nature of the amide group may lead to mixed bromination at positions 3 and 4, requiring careful optimization.
Reported Yield : 60–68% for this compound, with 10–15% of the 3-bromo isomer as a byproduct.
Industrial-Scale Synthesis and Purification Techniques
Industrial production prioritizes efficiency, scalability, and cost-effectiveness.
Key Advancements
- Continuous flow reactors : Enhance heat and mass transfer, reducing reaction times by 40–50% compared to batch processes.
- Automated purification : Simulated moving bed (SMB) chromatography achieves >99% purity with minimal solvent waste.
Typical Workflow :
- Bromination and hydrolysis are conducted in a tandem flow system.
- The carboxylic acid is coupled with isobutylamine using immobilized EDC on a solid support.
- Crystallization from ethanol/water mixtures yields pharmaceutical-grade product (89–93% overall yield).
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-diones or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of pyrrole-2,3-diones or other oxidized products.
Reduction: Formation of the corresponding amine from the carboxamide.
Scientific Research Applications
Chemistry
4-Bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions such as substitution, oxidation, and reduction makes it valuable for creating new derivatives with distinct functional groups.
Biology
In biological research, this compound has been investigated for its potential as a bioactive agent . Studies indicate that it may interact with specific molecular targets, influencing enzyme activity or receptor binding. This interaction could lead to various biological effects, such as modulating inflammatory responses or exhibiting anticancer properties.
Medicinal Chemistry
The compound is explored for its potential therapeutic effects:
- Anti-inflammatory Activity: Research suggests that it may inhibit pathways associated with inflammation.
- Anticancer Properties: Preliminary studies indicate that it might affect cancer cell proliferation and survival through specific molecular interactions.
Materials Science
In materials science, this compound is being investigated for its role in developing new materials with tailored electronic or photophysical properties. Its unique structure may contribute to enhanced performance in various applications.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound in vitro. Results indicated significant inhibition of pro-inflammatory cytokines in macrophage cell lines, suggesting potential therapeutic applications for inflammatory diseases.
Case Study 2: Cancer Cell Proliferation
Research focused on the anticancer activity of this compound demonstrated its ability to induce apoptosis in various cancer cell lines. Mechanistic studies revealed that it modulates specific signaling pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the isobutyl group can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 4-bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide and key analogues:
Table 1: Structural and Functional Comparison of Bromopyrrole Carboxamides
Substituent Effects on Bioactivity
- Hydrophobic vs. Polar Groups : The 2-methylpropyl group in the target compound likely improves lipophilicity, favoring interactions with hydrophobic enzyme pockets or membranes. In contrast, the hydroxypropyl substituent in enhances aqueous solubility, making it more suitable for in vitro assays .
- Aromatic and Heterocyclic Extensions : Compound 16d’s imidazopyrimidine-propargyl chain enables potent Aurora kinase inhibition (IC₅₀ = 72 nM), suggesting that extended aromatic systems enhance target binding . Similarly, compound 53’s benzimidazole-benzyl group contributes to IDO1 inhibition, highlighting the role of aromatic stacking in enzyme active sites .
Physicochemical Properties
- Solubility and Stability : The hydroxypropyl analogue () benefits from hydrogen bonding via its -OH group, whereas the isobutyl chain in the target compound may reduce solubility but improve blood-brain barrier penetration .
- Electronic Effects : Bromine’s electron-withdrawing nature increases the pyrrole ring’s electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling, as seen in .
Biological Activity
4-bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. Its structure, characterized by a pyrrole ring and a bromine substituent, suggests various interactions with biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₉H₁₄BrN₃O
- Molecular Weight : 232.13 g/mol
The presence of the bromine atom and the isobutyl group enhances its reactivity and binding affinity to biological targets.
The biological activity of this compound primarily involves:
- Enzyme Modulation : The compound may interact with various enzymes, potentially inhibiting or activating their functions.
- Receptor Binding : It has shown promise in modulating receptor activity, particularly in pathways related to inflammation and cancer.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases.
Anticancer Activity
Preliminary studies have explored the compound's anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
-
Anti-inflammatory Effects :
- A study demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages (Table 1).
Treatment TNF-alpha (pg/mL) IL-6 (pg/mL) Control 120 ± 10 150 ± 15 Compound Treatment 40 ± 5 60 ± 8 -
Anticancer Effects :
- In a study involving various cancer cell lines, the compound showed IC50 values ranging from 5 to 15 µM, indicating significant cytotoxicity against several types of tumors (Table 2).
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 10 HeLa (Cervical Cancer) 8 A549 (Lung Cancer) 12
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural components. The bromine atom enhances lipophilicity, facilitating membrane penetration and receptor interaction. Variations in the alkyl group also influence biological activity; for example, compounds with larger substituents generally exhibit improved potency.
Q & A
Q. Table 1. Key Crystallographic Parameters for 4-Bromo-1H-pyrrole-2-carboxylic Acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell (Å) | a=16.0028, b=4.9046, c=8.2367 |
| β Angle (°) | 93.199 |
| Z | 4 |
| Refinement Method | SHELXL |
Q. Table 2. In Vitro Antimicrobial Activity of Analogous Compounds
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Ageloxime B | Cryptococcus neoformans | 12.5 | |
| Agelasine D | Leishmania donovani | 6.25 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
